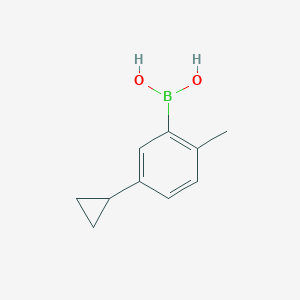

5-Cyclopropyl-2-methylphenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Cyclopropyl-2-methylphenylboronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopropyl and a methyl group. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-2-methylphenylboronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of boronic acids often employs similar catalytic processes but on a larger scale. The choice of catalyst, solvent, and reaction conditions may be optimized for cost-efficiency and yield. Continuous flow reactors and other advanced techniques may be used to enhance the scalability and safety of the production process .

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl compounds. Its cyclopropyl and methyl substituents enhance steric and electronic effects, improving reaction selectivity.

Key Reaction Examples

Mechanistic Insights

-

Transmetalation : The boronic acid transfers its aryl group to palladium via a four-membered transition state involving base-assisted B–O bond activation .

-

Lewis Acid Effects : Zinc additives accelerate oxidative addition of aryl chlorides by stabilizing Pd intermediates .

-

Steric Influence : The cyclopropyl group reduces undesired homocoupling by hindering Pd–Pd aggregation .

Protodeboronation Reactions

Under acidic or basic conditions, 5-cyclopropyl-2-methylphenylboronic acid undergoes protodeboronation via distinct pathways:

Reaction Conditions and Rates

Kinetic Profile

-

Acid-catalyzed : Rate = k[Boronic Acid][H⁺]

-

Base-catalyzed : Pre-equilibrium forms boronate anion, followed by rate-limiting protonation .

Stability and Side Reactions

科学的研究の応用

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

5-Cyclopropyl-2-methylphenylboronic acid is primarily utilized in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is highly valued in organic synthesis for constructing complex molecules from simpler ones. The compound's unique structural features, including the cyclopropyl and methyl substituents on the phenyl ring, enhance its reactivity and selectivity compared to other boronic acids .

| Feature | This compound | Other Boronic Acids |

|---|---|---|

| Substituents | Cyclopropyl, Methyl | Varies (e.g., Phenyl, Methyl) |

| Reactivity | High | Moderate to High |

| Selectivity in Reactions | Enhanced due to steric factors | Variable |

Medicinal Chemistry

Enzyme Inhibition

Research indicates that boronic acids, including this compound, can act as enzyme inhibitors. They form reversible covalent bonds with active site residues of serine proteases and other enzymes, making them potential candidates for therapeutic agents against various diseases .

Potential Therapeutic Uses:

- Diabetes Management : The compound has been investigated for its role in modulating glucose metabolism and managing insulin resistance .

- Cancer Treatment : Preliminary studies suggest that it may have efficacy against certain cancer types by inhibiting tumor growth pathways .

- HIV Treatment : Some derivatives of boronic acids have shown promising results in inhibiting HIV replication, indicating potential applications in antiviral therapies .

Materials Science

Polymer Synthesis and Advanced Materials

In the industrial sector, this compound serves as a building block for synthesizing advanced materials. Its application extends to creating polymers with enhanced thermal stability and mechanical strength. These materials are crucial for developing electronic components and other industrial applications .

Case Study 1: Anti-HIV Activity

A study published in MDPI highlighted the effectiveness of various boronic acid derivatives, including those similar to this compound, in inhibiting HIV-1 and HIV-2. The study reported EC50 values indicating potent activity against these viruses, suggesting a pathway for developing new antiviral drugs .

Case Study 2: Diabetes Research

Research documented in patents describes the use of boronic acids in treating metabolic disorders such as diabetes. The compounds were shown to influence lipid metabolism and improve insulin sensitivity in preclinical models, presenting a promising avenue for drug development aimed at metabolic diseases .

作用機序

The mechanism of action of 5-Cyclopropyl-2-methylphenylboronic acid in enzyme inhibition involves the formation of a reversible covalent bond between the boronic acid group and the active site serine residue of the enzyme . This interaction inhibits the enzyme’s activity by blocking the catalytic site and preventing substrate binding . The boronic acid group can also interact with other nucleophilic residues in the enzyme, further stabilizing the inhibitor-enzyme complex .

類似化合物との比較

- Phenylboronic acid

- 4-Methylphenylboronic acid

- Cyclopropylboronic acid

- 2-Methylphenylboronic acid

Comparison: 5-Cyclopropyl-2-methylphenylboronic acid is unique due to the presence of both cyclopropyl and methyl substituents on the phenyl ring. This structural feature can influence its reactivity and binding properties compared to other boronic acids . For example, the cyclopropyl group can introduce steric hindrance, affecting the compound’s ability to participate in certain reactions or interact with biological targets . The methyl group can also impact the electronic properties of the phenyl ring, altering the compound’s reactivity and stability .

生物活性

5-Cyclopropyl-2-methylphenylboronic acid is a significant compound in medicinal chemistry, primarily due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a cyclopropyl-substituted aromatic ring. The compound's molecular formula is C10H13BO2, and it is characterized by:

- Cyclopropyl Group : Enhances the compound's reactivity and selectivity.

- Boronic Acid Moiety : Known for forming reversible covalent bonds with diols, making it valuable in various chemical applications.

Biological Activities

Research indicates that boronic acids, including this compound, exhibit diverse biological activities. These activities are often attributed to their ability to interact with various biological targets, including enzymes and receptors.

Antiviral Activity

Studies have suggested that boronic acids can inhibit viral replication. For example, compounds similar to this compound have shown promise as inhibitors of AAK1 (AP2-associated kinase 1), which is crucial for viral entry in cells. In vitro studies demonstrated that certain boronic acids can reduce dengue virus (DENV) infection in human primary monocyte-derived dendritic cells (MDDCs) with minimal cytotoxicity .

Anticancer Potential

Boronic acids have also been explored for their anticancer properties. The ability of these compounds to inhibit proteasomal degradation pathways can enhance the efficacy of cancer therapies. For instance, structural analogs have been shown to selectively target cancer cells, leading to apoptosis through various mechanisms .

Synthesis Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Boronic Acid : Utilizing boron reagents in the presence of a suitable base.

- Cyclopropyl Substitution : Employing cyclopropanation techniques to introduce the cyclopropyl group onto the aromatic system.

- Purification : Using chromatography techniques to isolate the desired product.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

特性

IUPAC Name |

(5-cyclopropyl-2-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO2/c1-7-2-3-9(8-4-5-8)6-10(7)11(12)13/h2-3,6,8,12-13H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIOESJDSBUVSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C2CC2)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。